4-Methyl-6-styrylpyrimidin-5-ol
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Overview
Description
4-Methyl-6-styrylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are important aromatic heterocycles found in many biologically active molecules, including DNA and RNA. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a styryl group at the 6-position, and a hydroxyl group at the 5-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include 2,4,6-trichloropyrimidine and appropriate styrene derivatives.
Substitution Reactions: The styryl group is introduced at the 6-position of the pyrimidine ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution: The methyl and styryl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Ethyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Methyl-6-styrylpyrimidin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-5-ol: Similar structure but lacks the styryl group.
6-Styrylpyrimidin-5-ol: Similar structure but lacks the methyl group.
4-Methyl-5-hydroxypyrimidine: Similar structure but lacks the styryl group.
Uniqueness
4-Methyl-6-styrylpyrimidin-5-ol is unique due to the presence of both the styryl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+ |
InChI Key |
TZTGVLCMRVOIPD-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.